(Z)-6-((2-methylallyl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one
Description
The compound (Z)-6-((2-methylallyl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is an aurone derivative featuring a benzofuran-3(2H)-one core substituted with a 3-methylthiophen-2-ylmethylene group at position 2 and a 2-methylallyloxy group at position 4. Aurones are known for their bioactivity, particularly in anticancer applications, due to their ability to inhibit tubulin polymerization by targeting the colchicine-binding site . This compound’s structure combines a heterocyclic thiophene moiety and a branched alkoxy group, which may enhance its pharmacological profile compared to simpler analogs.
Properties
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-11(2)10-20-13-4-5-14-15(8-13)21-16(18(14)19)9-17-12(3)6-7-22-17/h4-9H,1,10H2,2-3H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNNOQFHAJKRRL-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-6-((2-methylallyl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one, a derivative of benzofuran, exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Benzofurans are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this specific compound by analyzing recent studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzofuran core substituted with a methylene bridge and various functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. The compound under review has shown promising results in inducing apoptosis in cancer cells. For example, derivatives similar to this compound have demonstrated the ability to increase reactive oxygen species (ROS) levels in K562 leukemia cells, leading to mitochondrial dysfunction and subsequent apoptosis .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (Z)-6-((2-methylallyl)oxy)-... | K562 | 12 | Apoptosis via ROS generation |
| Compound 6 | K562 | 11 | Mitochondrial pathway activation |
| Compound 8 | A2780 | 10 | Caspase activation |
Antimicrobial Activity
Benzofuran derivatives have also been noted for their antimicrobial properties. The compound has been evaluated for its ability to inhibit bacterial growth, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 2.5 µg/mL against various pathogens . The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.
Table 2: Antimicrobial Activity Overview
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| (Z)-6-((2-methylallyl)oxy)-... | E. coli | 5 |
| Compound 9 | S. aureus | 10 |
| Compound 11d | P. aeruginosa | 15 |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound increases ROS production, leading to mitochondrial dysfunction and activation of caspases .
- Antimicrobial Action : It disrupts bacterial cell integrity and inhibits critical metabolic processes .
- Anti-inflammatory Effects : Similar compounds have shown the ability to reduce pro-inflammatory cytokines such as TNF and IL-1, indicating potential in treating inflammatory diseases .
Case Studies
In a recent study focusing on the anticancer properties of benzofuran derivatives, researchers found that specific modifications to the benzofuran structure significantly enhanced cytotoxicity against various cancer cell lines. For instance, substituents at different positions on the benzene ring were correlated with increased apoptosis rates in K562 cells .
Another study highlighted the antimicrobial efficacy of benzofuran derivatives against multi-drug resistant strains, emphasizing the need for novel compounds in the fight against antibiotic resistance .
Comparison with Similar Compounds
Key Observations :
- The 2-methylallyloxy substituent at C6 may enhance lipophilicity and metabolic stability relative to polar groups like hydroxy or methoxy .
- Halogenated analogs (e.g., 5b) show high potency (IC50 < 100 nM) but may face toxicity challenges, whereas hydroxy-substituted derivatives (e.g., 6y) prioritize solubility .
Key Observations :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s lower molecular weight (338.42 vs. 396–455 g/mol) may improve bioavailability compared to 5a/5b.
- Its moderate logP (~3.2) balances membrane permeability and solubility, avoiding extremes seen in 5b (logP ~4.1) or 6y (logP ~1.8) .
- The thiophene moiety contributes to π-π stacking interactions in target binding, similar to pyridine in 5b .
Q & A
Q. What are common side reactions during benzofuranone synthesis, and how are they mitigated?
- Methodological Answer : Over-oxidation of the benzofuranone core or Michael addition byproducts may occur. Using mild bases (e.g., NaHCO₃ instead of NaH) and inert atmospheres (N₂/Ar) minimizes degradation. Column chromatography with ethyl acetate/petroleum ether (1:20) effectively isolates the desired product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
